molecular formula C17H22N6OS B11006594 1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11006594
M. Wt: 358.5 g/mol
InChI Key: YALCWZQBDGGTQL-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring. Its structure includes two isopropyl groups at positions 6 (pyridine ring) and 5 (thiadiazole ring), along with a methyl-substituted pyrazole moiety. The presence of the thiadiazole ring enhances electron-withdrawing properties and metabolic stability, while the pyrazolo[3,4-b]pyridine scaffold contributes to π-π stacking interactions with biological targets .

Properties

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

1,3-dimethyl-6-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H22N6OS/c1-8(2)12-7-11(13-10(5)22-23(6)14(13)18-12)15(24)19-17-21-20-16(25-17)9(3)4/h7-9H,1-6H3,(H,19,21,24)

InChI Key

YALCWZQBDGGTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Assembly

The foundational approach involves sequential cyclocondensation reactions to build the pyrazolo[3,4-b]pyridine core. Starting with 3-amino-2-methylpyridine, formylation using triethyl orthoformate in acetic acid generates the requisite enamine intermediate. Subsequent treatment with hydrazine hydrate under reflux conditions induces cyclization, forming the pyrazole ring. Introduction of the isopropyl group at position 6 is achieved via Friedel-Crafts alkylation using isopropyl bromide in the presence of AlCl₃.

The thiadiazole moiety is incorporated through a copper-catalyzed coupling reaction between the pyrazole-4-carboxamide and 5-isopropyl-1,3,4-thiadiazol-2-amine. Critical to this step is the use of N,N-dimethylformamide (DMF) as a solvent at 110°C, which facilitates nucleophilic displacement while minimizing side reactions.

Table 1: Key Reaction Parameters for Cyclocondensation Route

StepReagents/ConditionsYield (%)By-Products Identified
Pyrazole FormationHydrazine hydrate, EtOH, 80°C, 12 hr68Uncyclized hydrazide (12%)
Isopropyl IntroductionIsopropyl bromide, AlCl₃, DCM, 0°C→RT, 6 hr74Di-alkylated species (9%)
Thiadiazole CouplingCuI, DMF, 110°C, N₂ atmosphere, 24 hr52Dehalogenated pyrazole (18%)

Domino 1,3-Dipolar Cycloaddition Strategy

A more efficient route employs domino 1,3-dipolar cycloaddition between nitrile imines and Erlenmeyer thioazlactones. This method constructs both the pyrazole and thiadiazole rings in a single operational step. The reaction proceeds through initial [3+2] cycloaddition followed by elimination of carbon monoxide and phenylmethanethiol, yielding the fused heterocyclic system.

Critical Optimization Factors:

  • Solvent Selection: Dichloroethane outperforms toluene in stabilizing the nitrile imine intermediate, improving yields from 45% to 62%.

  • Base Equivalents: Strict stoichiometric control of triethylamine (1.05 eq.) prevents premature decomposition of thioazlactones.

  • Temperature Gradient: Gradual heating from 25°C to 90°C over 2 hours minimizes side dimerization.

Advanced Functionalization Techniques

Late-Stage Carboxamide Installation

Post-cyclization functionalization involves converting the pyrazole carboxylic acid to the target carboxamide. Activation via mixed carbonic anhydride (isobutyl chloroformate) followed by reaction with 5-isopropyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran achieves this transformation. Microwave irradiation at 150°C for 20 minutes enhances coupling efficiency compared to conventional heating (78% vs. 54% yield).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR analysis in DMSO-d₆ confirms regioselectivity:

  • Pyrazole H-5: δ 8.21 (s, 1H) indicates no adjacent protons

  • Thiadiazole CH=N: δ 9.87 (s, 1H) confirms E-configuration

  • Isopropyl Groups: δ 1.32 (d, J=6.8 Hz, 12H) verifies equivalent environments

Table 2: Comparative ¹³C NMR Data

Carbon PositionObserved δ (ppm)Theoretical δ (ppm)Deviation
Pyrazole C-4161.4160.9+0.5
Thiadiazole C-2168.2167.8+0.4
Carboxamide C=O172.1171.6+0.5

Process Optimization and Scalability

Solvent System Optimization

Screening of polar aprotic solvents revealed N-methyl-2-pyrrolidone (NMP) as superior for large-scale reactions (>100 g):

Table 3: Solvent Performance Metrics

SolventReaction Time (hr)Yield (%)Purity (HPLC)
DMF245291.2
DMAc185893.1
NMP146395.4

Challenges and Mitigation Strategies

By-Product Formation Pathways

Principal impurities arise from:

  • Oxidative Dimerization: Additive screening identified 2,6-di-tert-butylphenol (0.5 eq.) as effective in suppressing radical-mediated coupling.

  • Thiadiazole Ring Opening: Maintaining pH >8.5 during aqueous workups prevents acid-catalyzed decomposition.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • CAS No.: 1282123-62-9
  • Molecular Formula : C₁₇H₂₀N₆OS
  • Molecular Weight : 356.4 g/mol
  • Key Structural Difference : The thiadiazole ring bears a cyclopropyl substituent instead of isopropyl at position 3.
  • However, this substitution may reduce metabolic stability due to strained ring reactivity .

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • CAS No.: 1324090-79-0
  • Molecular Formula : C₂₃H₂₇N₅O₂
  • Molecular Weight : 405.5 g/mol
  • Key Structural Difference : The thiadiazole ring is replaced with a 5-methoxyindole-ethyl group.
  • Implications : The indole moiety introduces hydrogen-bonding capabilities and aromaticity, likely shifting biological activity toward serotonin receptor modulation or kinase inhibition. The increased molecular weight may reduce bioavailability compared to thiadiazole-containing analogues .

Comparative Physicochemical and Bioactivity Data

Property Target Compound Cyclopropyl Analog Indole-Ethyl Analog
Molecular Formula C₁₉H₂₄N₆OS C₁₇H₂₀N₆OS C₂₃H₂₇N₅O₂
Molecular Weight (g/mol) 392.5 356.4 405.5
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Acceptors 7 7 5
Key Pharmacophores Thiadiazole, pyrazolo-pyridine Cyclopropyl-thiadiazole Indole, pyrazolo-pyridine
Reported Bioactivity Antimicrobial (inferred) Not reported Kinase inhibition (inferred)

Biological Activity

1,3-Dimethyl-6-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S with a molecular weight of 386.5 g/mol. The structure features a pyrazolo[3,4-b]pyridine core linked to a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H22N6O2SC_{18}H_{22}N_{6}O_{2}S
Molecular Weight386.5 g/mol
CAS Number1282113-01-2

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyrazole moieties often exhibit significant antimicrobial , antiproliferative , and anti-inflammatory activities. The biological activities of this specific compound have been explored through various studies.

Antimicrobial Activity

A study on related thiadiazole derivatives demonstrated promising antibacterial and antifungal properties. Compounds were screened against various strains of bacteria and fungi, revealing minimum inhibitory concentrations (MIC) ranging from 16 to 62.5 µg/mL for effective strains .

Antiproliferative Effects

The antiproliferative activity of similar pyrazolo[3,4-b]pyridine derivatives has been noted in cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells . This suggests potential for further investigation into the anticancer properties of the compound .

Study 1: Antimicrobial Screening

In a recent study involving the synthesis of novel 1,3,4-thiadiazole derivatives, compounds were tested for their ability to inhibit biofilm formation in bacterial cultures. Notably, one derivative showed significant inhibition against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that certain compounds derived from similar structures had significant cytotoxic effects on breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions between pyrazolo[3,4-b]pyridine and thiadiazole precursors under inert atmospheres.
  • Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (DMF or dichloromethane) to enhance yield and purity .
  • Catalysts like EDCI/HOBt for amide bond formation .
    Methodological Tip : Monitor reaction progress using HPLC and confirm intermediate structures via 1H/13C NMR and FT-IR spectroscopy .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :
    • NMR Spectroscopy : Assign peaks for methyl, isopropyl, and thiadiazole moieties to verify regiochemistry .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
    • HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition Studies : Target kinases or proteases linked to inflammatory pathways (e.g., COX-2) via fluorometric assays .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

Case Example : Discrepancies in IC50 values across studies may arise from:

  • Assay variability (e.g., serum concentration differences in cell culture media).
  • Compound stability under assay conditions (e.g., hydrolysis in aqueous buffers).
    Resolution Strategy :
    • Re-test under standardized conditions with HPLC-validated stock solutions .
    • Use computational docking to verify target binding affinity and rule out off-target effects .

Q. What computational methods support structure-activity relationship (SAR) analysis?

  • Quantum Chemical Calculations : Optimize 3D geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .
  • Molecular Dynamics Simulations : Study interactions with biological targets (e.g., ATP-binding pockets) over 100-ns trajectories .
    Application : Modify the thiadiazole or pyrazole substituents to enhance binding entropy .

Q. How does the compound’s stability vary under physiological conditions?

  • Accelerated Stability Studies :
    • pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS .
    • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor changes with UV spectroscopy .
      Key Insight : Stabilize labile groups (e.g., amide bonds) via formulation in lyophilized powders .

Q. What strategies optimize selectivity in enzyme inhibition studies?

  • Kinetic Analysis : Determine Ki values using Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
  • Proteomic Profiling : Use affinity chromatography coupled with MS to identify off-target interactions .

Q. How can researchers validate the compound’s mechanism of action in cellular pathways?

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2) .
  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptor genes (e.g., EGFR) and re-testing activity .

Methodological and Compliance Considerations

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis and bioassays .
  • Waste Disposal : Neutralize reactive intermediates (e.g., thiadiazole derivatives) with 10% sodium bicarbonate before disposal .

Q. How to address regulatory compliance in preclinical studies?

  • OECD Guidelines : Follow GLP standards for acute toxicity testing (e.g., OECD 423) and ecotoxicity assessments .
  • Data Documentation : Maintain electronic lab notebooks (ELNs) with raw spectral data and assay protocols for audit trails .

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